molecular formula C17H20N2O5S3 B2759389 Ethyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)thiophene-3-carboxylate CAS No. 922701-67-5

Ethyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)thiophene-3-carboxylate

Cat. No. B2759389
CAS RN: 922701-67-5
M. Wt: 428.54
InChI Key: YNDZNGDHKKYUNG-UHFFFAOYSA-N
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Description

This compound is a thiophene-based analog . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P 4 S 10) as sulfurizing agents .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C 4 H 4 S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Chemical Reactions Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

    Anti-Inflammatory Properties: Thiophene derivatives exhibit anti-inflammatory effects, making them valuable candidates for drug development . Researchers explore their potential in designing novel nonsteroidal anti-inflammatory drugs (NSAIDs).

Dental Anesthetics

Specific thiophene derivatives find application in dental medicine:

Future Directions

Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

ethyl 2-[(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S3/c1-2-24-17(21)13-7-11-26-16(13)18-15(20)12-5-8-19(9-6-12)27(22,23)14-4-3-10-25-14/h3-4,7,10-12H,2,5-6,8-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDZNGDHKKYUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)thiophene-3-carboxylate

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